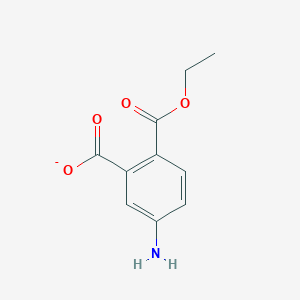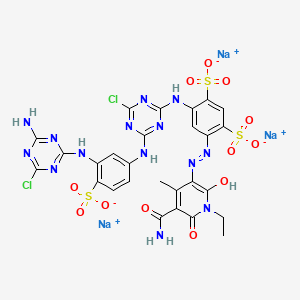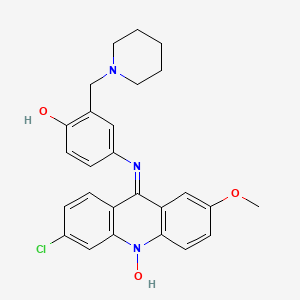
Acridine, 3-chloro-9-(4-hydroxy-3-piperidinomethylanilino)-7-methoxy-, 10-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 3-chloro-9-(4-hydroxy-3-piperidinomethylanilino)-7-methoxy-, 10-oxide is a complex organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route might include:
Nitration and Reduction: Starting with acridine, nitration followed by reduction can introduce amino groups.
Chlorination: Chlorination at the 3-position can be achieved using reagents like thionyl chloride.
Methoxylation: Introduction of a methoxy group at the 7-position can be done using methanol and an acid catalyst.
Piperidinomethylation: The piperidinomethyl group can be introduced through a Mannich reaction involving formaldehyde, piperidine, and the acridine derivative.
Oxidation: The final oxidation step to form the 10-oxide can be performed using oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation, potentially altering its biological activity.
Reduction: Reduction reactions may target the nitro or oxide groups.
Substitution: Halogen substitution reactions can modify the chloro group, potentially introducing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but may include various substituted acridine derivatives with altered biological properties.
科学的研究の応用
Chemistry: As intermediates in organic synthesis.
Biology: As fluorescent probes for DNA and RNA.
Medicine: Potential anticancer, antimicrobial, and antiviral agents.
Industry: Used in dye manufacturing and as photochemical agents.
作用機序
The mechanism of action for acridine derivatives often involves intercalation into DNA, disrupting replication and transcription processes. This can lead to apoptosis in cancer cells. The specific molecular targets and pathways may include topoisomerases and other DNA-associated enzymes.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Amsacrine: An anticancer agent that intercalates into DNA.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
The unique substituents in Acridine, 3-chloro-9-(4-hydroxy-3-piperidinomethylanilino)-7-methoxy-, 10-oxide may confer distinct biological activities, making it a valuable compound for further research.
特性
CAS番号 |
73663-84-0 |
|---|---|
分子式 |
C26H26ClN3O3 |
分子量 |
464.0 g/mol |
IUPAC名 |
4-[(6-chloro-10-hydroxy-2-methoxyacridin-9-ylidene)amino]-2-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C26H26ClN3O3/c1-33-20-7-9-23-22(15-20)26(21-8-5-18(27)14-24(21)30(23)32)28-19-6-10-25(31)17(13-19)16-29-11-3-2-4-12-29/h5-10,13-15,31-32H,2-4,11-12,16H2,1H3 |
InChIキー |
FZXIXGQEIBHEIS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C3=C(C2=NC4=CC(=C(C=C4)O)CN5CCCCC5)C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


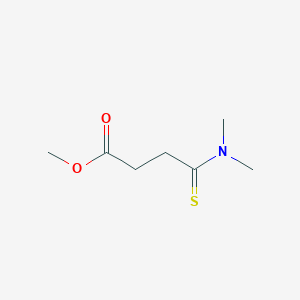
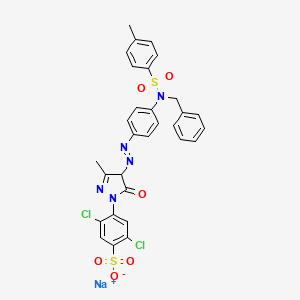
![Diethyl[2-(benzoylamino)ethyl]propanedioate](/img/structure/B14464914.png)
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
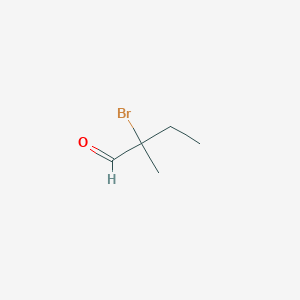
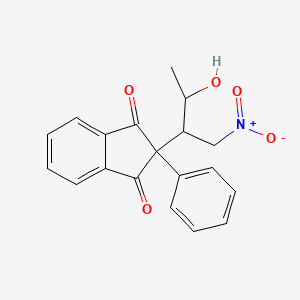
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)

